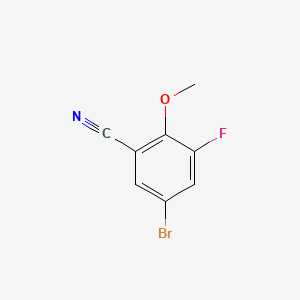![molecular formula C18H31NO2 B582610 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one CAS No. 1797133-25-5](/img/structure/B582610.png)
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclohexyl ring fused to a spirocyclic azaspirodecane core, with a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxyethyl group through nucleophilic substitution reactions. The final step involves the formation of the spirocyclic azaspirodecane core via cyclization reactions under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the spirocyclic structure provides stability and specificity. This compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its methacrylate structure.
4-Hydroxy-2-quinolones: Share some structural similarities but differ in their quinolone core.
Coumarin derivatives: Have similar biological activities but distinct coumarin structures.
Uniqueness
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one is unique due to its spirocyclic structure, which imparts specific chemical properties and potential applications. Its combination of a cyclohexyl ring, hydroxyethyl group, and azaspirodecane core distinguishes it from other compounds and contributes to its versatility in scientific research.
特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c20-12-11-17(7-3-1-4-8-17)14-19-15-18(13-16(19)21)9-5-2-6-10-18/h20H,1-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICIGJHGZIQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)








